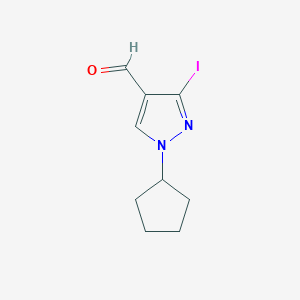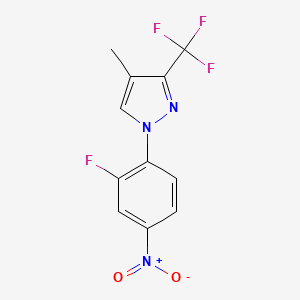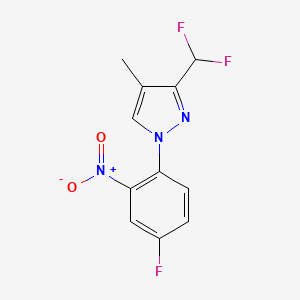
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: is a heterocyclic compound with a unique molecular structure It contains a pyrazole ring substituted with an amino group, a fluoroethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Amination and Carboxamide Formation: The amino group and carboxamide group can be introduced through amination reactions and subsequent acylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Industry: It is used in the synthesis of other chemical compounds and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
- 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Properties
CAS No. |
1429419-56-6 |
|---|---|
Molecular Formula |
C6H9FN4O |
Molecular Weight |
172.16 g/mol |
IUPAC Name |
4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C6H9FN4O/c7-1-2-11-3-4(8)5(10-11)6(9)12/h3H,1-2,8H2,(H2,9,12) |
InChI Key |
KSDKHCCGTRGFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10903470.png)
![3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B10903473.png)

![1-[3-(1,3-Benzodioxol-5-YL)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-[3-(4-bromo-3-nitro-1H-pyrazol-1-YL)-1-adamantyl]-1-ethanone](/img/structure/B10903482.png)
![N-(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903488.png)
![7-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10903490.png)




![N'-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10903533.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10903543.png)
![N'-{(E)-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10903550.png)
